

# In-Depth Technical Guide: 2-Bromo-4-fluoro-5-methylpyridine

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## Compound of Interest

Compound Name: 2-Bromo-4-fluoro-5-methylpyridine

Cat. No.: B3032182

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Bromo-4-fluoro-5-methylpyridine**, a key building block in medicinal chemistry and drug discovery.

## Core Physicochemical Data

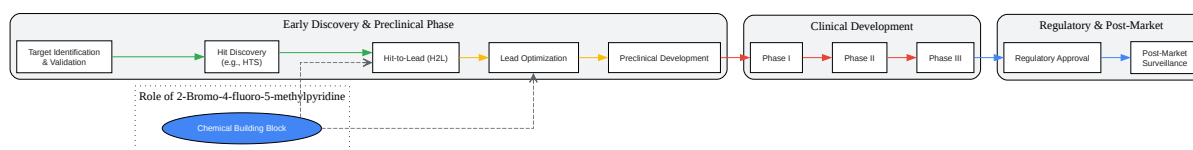
**2-Bromo-4-fluoro-5-methylpyridine** and its isomers are heterocyclic organic compounds. The precise arrangement of the bromine, fluorine, and methyl substituents on the pyridine ring influences the molecule's reactivity and its utility in the synthesis of complex pharmaceutical agents. The molecular formula for these isomers is  $C_6H_5BrFN$ , leading to a consistent molecular weight across the different structural forms.

Property	Value
Molecular Formula	$C_6H_5BrFN$
Molecular Weight	190.01 g/mol
Exact Mass	188.959 g/mol

## Context in Drug Discovery and Development

Substituted pyridines are a prevalent structural motif in a vast array of biologically active compounds. Their ability to form hydrogen bonds and engage in various intermolecular interactions makes them valuable scaffolds in the design of enzyme inhibitors and receptor modulators. **2-Bromo-4-fluoro-5-methylpyridine**, with its multiple functional groups, serves as a versatile intermediate for introducing the pyridyl moiety into larger, more complex molecules. A notable application of similar pyridine-based compounds is in the development of p38 MAP kinase inhibitors, which are investigated for their potential in treating inflammatory diseases.

The journey from a simple chemical building block like **2-Bromo-4-fluoro-5-methylpyridine** to a marketable drug is a long and intricate process. The following diagram illustrates a typical drug discovery workflow, highlighting the key stages where such a compound would be utilized, primarily in the hit-to-lead and lead optimization phases.



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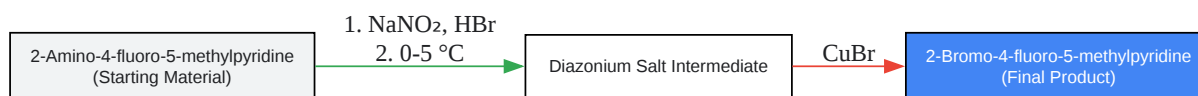
A generalized workflow of the drug discovery and development process.

## Experimental Protocols: Synthesis of Substituted Pyridines

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-4-fluoro-5-methylpyridine** is not readily available in public literature, a general approach can be inferred from the synthesis of structurally similar compounds, such as other bromo-fluoro-picolines. A common synthetic strategy involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.

### Illustrative Synthetic Pathway:

The following diagram outlines a plausible synthetic route starting from a commercially available aminopyridine.



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